molecular formula C11H18FNO3 B1528101 Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate CAS No. 1273563-62-4

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No.: B1528101
CAS No.: 1273563-62-4
M. Wt: 231.26 g/mol
InChI Key: WFIAZBZHRGVNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate is a synthetic compound with the molecular formula C11H18FNO3 and a molecular weight of 231.26 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluorinated azetidine ring, and a hydroxycyclopropyl moiety.

Preparation Methods

The synthesis of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a fluorinated azetidine derivative with a cyclopropyl ketone in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated azetidine ring and hydroxycyclopropyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-9(2,3)16-8(14)13-6-10(12,7-13)11(15)4-5-11/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIAZBZHRGVNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-fluoro-3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.